![molecular formula C14H16BrN3O4S B3020552 5-bromo-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1203395-57-6](/img/structure/B3020552.png)
5-bromo-2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives has been explored in various studies. For instance, a series of new benzenesulfonamides with potential cytotoxic and carbonic anhydrase inhibitory activities were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . Similarly, the N-alkylation of 2-azidobenzenesulfonamide led to the formation of an N-pentenyl sulfonamide, which was a precursor for the synthesis of a pyrrolobenzothiadiazepine . These studies demonstrate the versatility of sulfonamide chemistry in generating compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been characterized using various spectroscopic techniques. For example, a Schiff base sulfonamide compound was characterized by MS, IR, 1H NMR, 13C NMR, HETCOR, and UV–Visible spectroscopy, and its crystal structure was determined . The compound exhibited tautomerism, which is significant for its photochromic and thermochromic properties. In another study, the crystal structure of a tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate was elucidated, revealing a trigonal bipyramidal coordination around the bismuth atom . These studies highlight the importance of structural analysis in understanding the properties of sulfonamide compounds.
Chemical Reactions Analysis
The reactivity of sulfonamide compounds can lead to various chemical transformations. For instance, the aminohydroxylation of an N-pentenyl sulfonamide resulted in a precursor for pyrrolobenzothiadiazepine synthesis . Additionally, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by MeOH addition yielded arylphenols . These reactions showcase the potential of sulfonamide derivatives to undergo chemical modifications, which can be exploited for the synthesis of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The tautomerism observed in Schiff base sulfonamides affects their photochromic and thermochromic characteristics . The crystal structure analysis of a bismuth sulfonate solvate revealed specific bond angles and lengths, which are crucial for understanding the compound's reactivity and interactions . These properties are essential for the development of sulfonamide-based drugs and materials.
properties
IUPAC Name |
5-bromo-2-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O4S/c1-22-12-6-5-11(15)10-13(12)23(20,21)17-8-3-9-18-14(19)4-2-7-16-18/h2,4-7,10,17H,3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEJKIJOHLXSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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